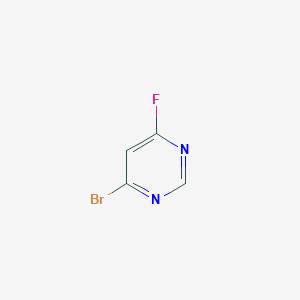
4-Bromo-6-fluoropyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-6-fluoropyrimidine is a heterocyclic aromatic organic compound with the molecular formula C4H2BrFN2. It is a derivative of pyrimidine, where the hydrogen atoms at positions 4 and 6 are replaced by bromine and fluorine atoms, respectively
作用機序
4-Bromo-6-fluoropyrimidine: primarily targets specific cellular components or enzymes. One of its key targets is thymidylate synthase (TS). Thymidylate synthase is an essential enzyme involved in DNA biosynthesis. By inhibiting TS, this compound disrupts the production of thymidine nucleotides required for DNA replication and repair.
Action Environment
Environmental factors influence this compound’s efficacy and stability:
- Optimal pH affects its solubility and bioavailability. Stability may vary under different temperature conditions. Oxygen availability impacts drug metabolism.
生化学分析
Biochemical Properties
It is known that fluoropyrimidines, such as 5-fluorouracil (5-FU), exert their antitumor effects through several mechanisms including inhibition of RNA synthesis and function, inhibition of thymidylate synthase activity, and incorporation into DNA, leading to DNA strand breaks . It is plausible that 4-Bromo-6-fluoropyrimidine may interact with similar enzymes, proteins, and other biomolecules.
Cellular Effects
Fluoropyrimidines have been associated with cardiotoxicity, including angina, myocardial infarction, arrhythmias, heart failure, acute pulmonary edema, cardiac arrest, and pericarditis . These effects could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
5-FU, a pyrimidine analog, inhibits thymidylate synthase, an enzyme involved in DNA replication . It is possible that this compound may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. Fluoropyrimidine-related toxicities, including cardiotoxicity, have been reported to vary according to the schedule and route of administration .
Dosage Effects in Animal Models
Studies on fluoropyrimidines have shown that the incidence of cardiotoxicity ranges from 1 to 19 percent, with most series reporting a risk of 8 percent or less .
Metabolic Pathways
The metabolism of 5-FU primarily involves the enzyme dihydropyrimidine dehydrogenase (DPD), which is the rate-limiting enzyme in 5-FU catabolism .
Transport and Distribution
It is known that 5-FU is primarily metabolized in the liver, where DPD has its highest concentration .
Subcellular Localization
It is plausible that it may be directed to specific compartments or organelles based on targeting signals or post-translational modifications, similar to other fluoropyrimidines .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-fluoropyrimidine typically involves halogenation reactions. One common method is the direct bromination and fluorination of pyrimidine derivatives. The reaction conditions often include the use of bromine and fluorine sources under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes are optimized for high yield and purity, often employing catalysts and specific solvents to enhance reaction efficiency. The use of continuous flow reactors and automated systems can further streamline the production process .
化学反応の分析
Types of Reactions: 4-Bromo-6-fluoropyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters as coupling partners.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while Suzuki-Miyaura coupling can produce biaryl compounds .
科学的研究の応用
4-Bromo-6-fluoropyrimidine has a wide range of applications in scientific research:
類似化合物との比較
- 4-Bromo-2-fluoropyridine
- 2-Bromo-6-fluoropyridine
- 4-Fluoropyrimidine
Comparison: 4-Bromo-6-fluoropyrimidine is unique due to the specific positions of the bromine and fluorine atoms on the pyrimidine ring. This unique substitution pattern can influence its chemical reactivity and biological activity compared to similar compounds. For instance, the presence of both bromine and fluorine atoms can enhance its ability to participate in coupling reactions and increase its potential as a versatile building block in organic synthesis .
特性
IUPAC Name |
4-bromo-6-fluoropyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrFN2/c5-3-1-4(6)8-2-7-3/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEOWKUJSOSABJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1209458-29-6 |
Source


|
| Record name | 4-bromo-6-fluoropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-amino-7-methyl-6-(3-morpholinopropyl)-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2599345.png)
![N'-(3,4-difluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide](/img/structure/B2599347.png)
![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2599348.png)
![methyl 4-chloro-1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B2599349.png)

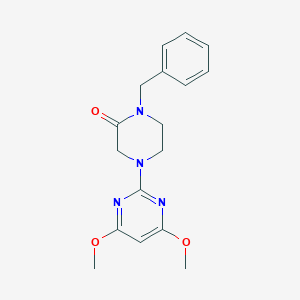
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B2599357.png)
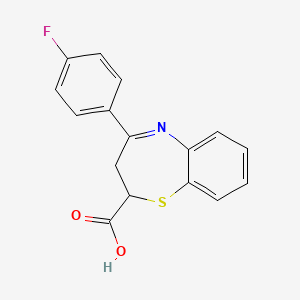
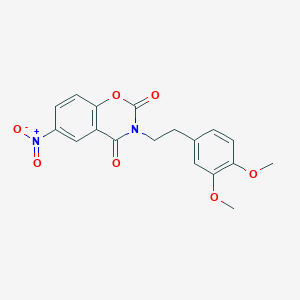
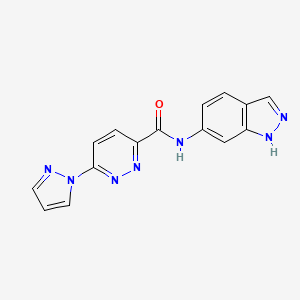

![N-(3-chloro-2-methylphenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2599364.png)
![2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-nitrophenyl)ethan-1-one](/img/structure/B2599365.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2599366.png)
